molecular formula C10H13N3OS B13180061 2-(1,4-Thiazepan-4-YL)pyrimidine-5-carbaldehyde

2-(1,4-Thiazepan-4-YL)pyrimidine-5-carbaldehyde

Cat. No.: B13180061
M. Wt: 223.30 g/mol
InChI Key: QCUXFKITHGXGHZ-UHFFFAOYSA-N
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Description

2-(1,4-Thiazepan-4-YL)pyrimidine-5-carbaldehyde is a heterocyclic compound that features a thiazepane ring fused to a pyrimidine ring with an aldehyde functional group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Thiazepan-4-YL)pyrimidine-5-carbaldehyde typically involves the formation of the thiazepane ring followed by its attachment to the pyrimidine ring. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with a thiazepane derivative under nucleophilic substitution conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Thiazepan-4-YL)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(1,4-Thiazepan-4-YL)pyrimidine-5-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,4-Thiazepan-4-YL)pyrimidine-5-carbaldehyde is unique due to the presence of the thiazepane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrimidine derivatives and may contribute to its specific interactions with molecular targets .

Properties

Molecular Formula

C10H13N3OS

Molecular Weight

223.30 g/mol

IUPAC Name

2-(1,4-thiazepan-4-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C10H13N3OS/c14-8-9-6-11-10(12-7-9)13-2-1-4-15-5-3-13/h6-8H,1-5H2

InChI Key

QCUXFKITHGXGHZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCSC1)C2=NC=C(C=N2)C=O

Origin of Product

United States

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